

ZM 449829: Application Notes for In Vitro Research

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Compound of Interest

Compound Name: ZM 449829

Cat. No.: B1663035

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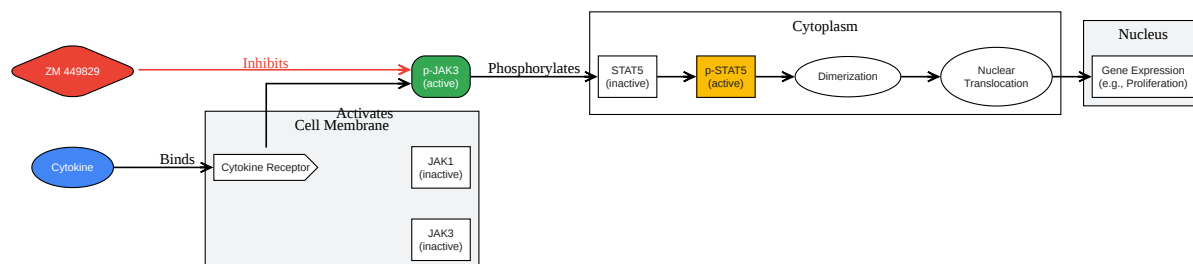
For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 449829 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function. By competitively binding to the ATP-binding site of JAK3, **ZM 449829** effectively blocks the phosphorylation of downstream targets, most notably the Signal Transducer and Activator of Transcription 5 (STAT5). This inhibition disrupts the JAK/STAT signaling cascade, leading to the suppression of T-cell proliferation and other immune responses. These characteristics make **ZM 449829** a valuable tool for in vitro studies of autoimmune diseases, transplant rejection, and hematological malignancies.

Mechanism of Action

ZM 449829 acts as an ATP-competitive inhibitor of JAK3. The binding of cytokines to their receptors triggers the dimerization of receptor-associated JAKs, which then auto-phosphorylate and activate each other. Activated JAKs subsequently phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Upon recruitment, STATs are phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. **ZM 449829** specifically targets JAK3, thereby preventing the phosphorylation and activation of STAT5 and interrupting this signaling cascade.



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Caption: Mechanism of action of **ZM 449829**.

Quantitative Data Summary

The optimal working concentration of **ZM 449829** is highly dependent on the specific cell type and the experimental assay being performed. Below is a summary of reported in vitro concentrations and IC50 values.

Target/Assay	Cell Line/System	Concentration/IC50	Reference(s)
Enzyme Inhibition			
JAK3	Cell-free assay	IC50 = 0.158 μ M	[1]
EGFR	Cell-free assay	IC50 = 10 μ M	[1]
JAK1	Cell-free assay	IC50 = 19.95 μ M	[1]
Cellular Assays			
Inhibition of STAT5 Phosphorylation	YTS, NK92, ex vivo NK cells	1 μ M	
Decreased Cell Migration	MCF-7	10 μ M	[1]
Decreased Colony Formation	MCF-7	10 μ M	[1]
Inhibition of Vacuole Formation	C. burnetii-infected HeLa and THP-1 cells	10 μ M	[1]

Experimental Protocols

In Vitro JAK3 Kinase Assay

This protocol is designed to determine the IC50 of **ZM 449829** against purified JAK3 enzyme.

Materials:

- Recombinant human JAK3 enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μ M DTT)
- ATP
- JAK3 peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
- **ZM 449829** stock solution (in DMSO)

- 96-well plates
- ADP-Glo™ Kinase Assay kit (or similar)
- Plate reader capable of luminescence detection

Procedure:

- Prepare a serial dilution of **ZM 449829** in kinase buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
- In a 96-well plate, add 5 µL of the diluted **ZM 449829** or control to each well.
- Add 10 µL of a solution containing the JAK3 enzyme and the peptide substrate in kinase buffer to each well.
- Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™, following the manufacturer's instructions.[\[2\]](#)[\[3\]](#)
- Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Inhibition of STAT5 Phosphorylation (Western Blot)

This protocol details the assessment of **ZM 449829**'s ability to inhibit cytokine-induced STAT5 phosphorylation in a cellular context.

Materials:

- Cells expressing JAK3 (e.g., TF-1, Ba/F3)
- Cell culture medium
- Cytokine for stimulation (e.g., IL-2, GM-CSF)

- **ZM 449829** stock solution (in DMSO)
- Phosphatase and protease inhibitor cocktails
- Lysis buffer (e.g., RIPA buffer)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in a culture plate and allow them to adhere or grow to the desired density.
- Pre-treat the cells with various concentrations of **ZM 449829** or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
- Stimulate the cells with the appropriate cytokine (e.g., 25 ng/mL GM-CSF for TF-1 cells) for a short period (e.g., 15-30 minutes).^[4]
- Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Denature the protein samples and separate them by SDS-PAGE.

- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti-total-STAT5 antibody as a loading control.[\[5\]](#)
[\[6\]](#)

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of **ZM 449829** on the viability of a cell line, such as MCF-7.

Materials:

- MCF-7 cells (or other cell line of interest)
- Complete culture medium
- **ZM 449829** stock solution (in DMSO)
- 96-well cell culture plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[\[7\]](#)

- Treat the cells with a serial dilution of **ZM 449829** or vehicle control (DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
- Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell Migration Assay (Transwell Assay)

This protocol describes how to assess the effect of **ZM 449829** on the migratory capacity of cells like MCF-7.[8]

Materials:

- MCF-7 cells
- Serum-free and complete culture medium
- **ZM 449829** stock solution (in DMSO)
- Transwell inserts (e.g., 8 µm pore size) for 24-well plates
- Crystal violet staining solution
- Cotton swabs

Procedure:

- Starve MCF-7 cells in serum-free medium for 24 hours prior to the assay.

- Add complete medium (containing a chemoattractant like FBS) to the lower chamber of the 24-well plate.
- Resuspend the starved cells in serum-free medium, with or without different concentrations of **ZM 449829**.
- Seed the cell suspension into the upper chamber of the Transwell inserts.
- Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24-48 hours).^[9]
- After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol).
- Stain the migrated cells with crystal violet solution.
- Wash the inserts to remove excess stain and allow them to dry.
- Count the number of migrated cells in several random fields under a microscope.

Colony Formation Assay

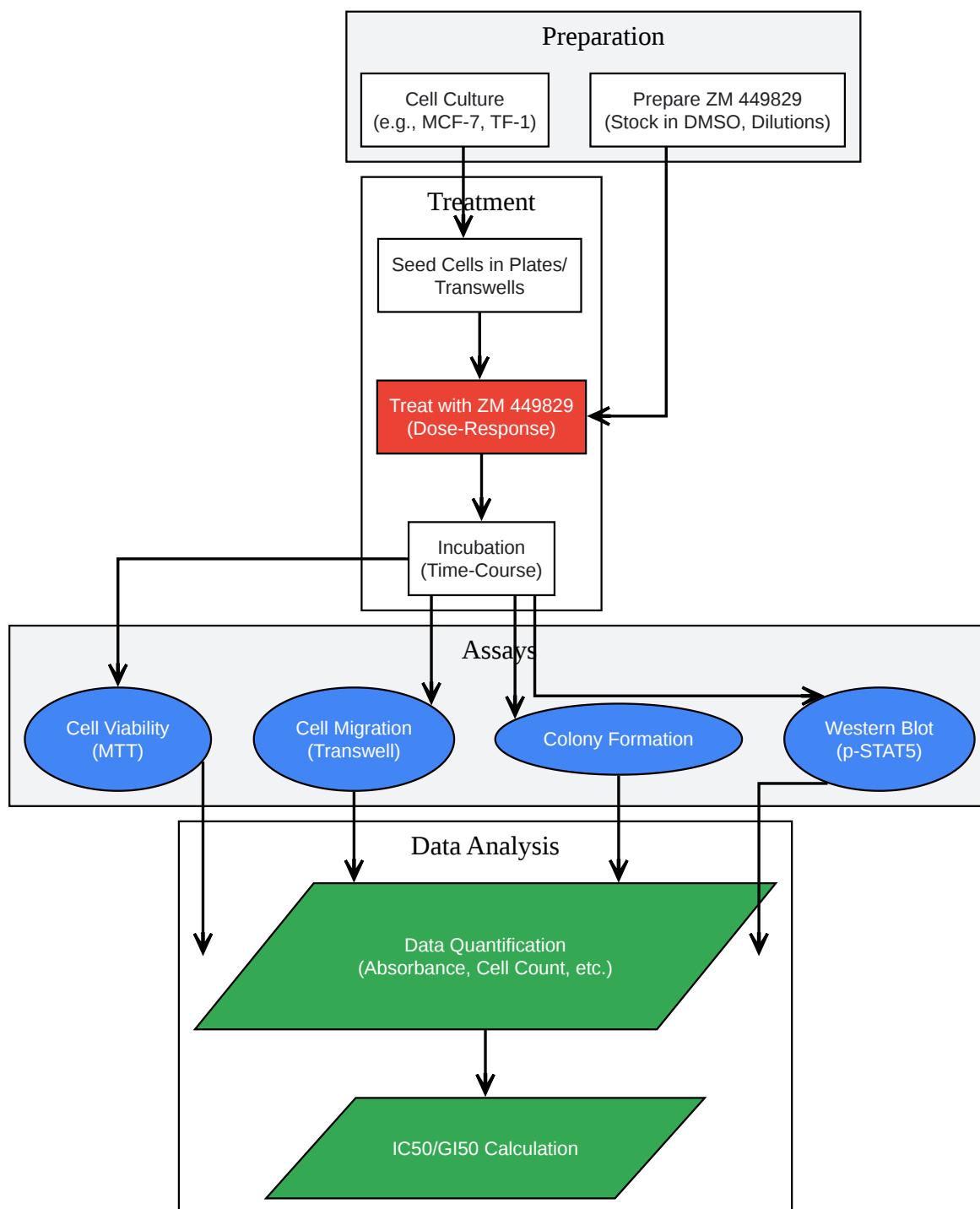
This assay evaluates the effect of **ZM 449829** on the long-term proliferative capacity of single cells.

Materials:

- MCF-7 cells
- Complete culture medium
- **ZM 449829** stock solution (in DMSO)
- 6-well plates
- Crystal violet staining solution

Procedure:

- Prepare a single-cell suspension of MCF-7 cells.
- Seed a low number of cells (e.g., 200-500 cells per well) into 6-well plates.[\[10\]](#)[\[11\]](#)
- Allow the cells to attach overnight.
- Treat the cells with various concentrations of **ZM 449829** or vehicle control. The treatment can be continuous or for a defined period (e.g., 24 hours), after which the medium is replaced with fresh medium without the inhibitor.
- Incubate the plates for 1-2 weeks, allowing colonies to form. Change the medium every 2-3 days.[\[12\]](#)
- After the incubation period, wash the colonies with PBS, fix them with a fixative (e.g., methanol), and stain with crystal violet.
- Wash the plates with water to remove excess stain and allow them to air dry.
- Count the number of colonies (typically defined as a cluster of ≥ 50 cells) in each well.



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Caption: General workflow for in vitro experiments with **ZM 449829**.

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